

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Methylamino)benzonitrile

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Compound of Interest

Compound Name: **2-(Methylamino)benzonitrile**

Cat. No.: **B176525**

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This guide provides a comprehensive technical overview of the melting and boiling points of **2-(Methylamino)benzonitrile** (CAS No. 17583-40-3), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of this compound, outlining detailed methodologies for their empirical determination. The protocols described herein are grounded in established principles of physical chemistry and are presented with the causal reasoning behind critical experimental steps, ensuring both accuracy and reproducibility in a laboratory setting.

Section 1: Compound Identification and Properties

2-(Methylamino)benzonitrile is a substituted aromatic nitrile. Its structure, characterized by a methylamino group ortho to a nitrile group on a benzene ring, dictates its physical and chemical behavior.

Property	Value	Source(s)
Chemical Name	2-(Methylamino)benzonitrile	
CAS Number	17583-40-3	[1]
Molecular Formula	C ₈ H ₈ N ₂	
Molecular Weight	132.16 g/mol	
Melting Point	70 °C	[2]
Boiling Point	277.6 °C at 760 mmHg	[3]
Appearance	White to off-white solid	

Section 2: The Critical Importance of Accurate Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide a wealth of information about a compound. For a research scientist, these values are the first indicators of purity. A sharp melting point range, typically less than 1°C, is indicative of a highly pure crystalline solid.[\[4\]](#) Conversely, a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.

The boiling point, defined as the temperature at which the vapor pressure of a liquid equals the external pressure, is equally crucial.[\[5\]](#) It is a key parameter for purification techniques such as distillation and provides insight into the volatility of the compound. Accurate determination of these properties is non-negotiable for ensuring the quality and consistency of starting materials and intermediates in drug development and other high-purity applications.

Section 3: Experimental Determination of the Melting Point

The determination of a melting point, while conceptually simple, requires meticulous technique to yield accurate and reproducible results. Two primary methods are detailed below: the classical Thiele tube method and the more modern digital melting point apparatus.

Methodology 1: The Thiele Tube Method

The Thiele tube is an elegant piece of glassware designed to heat a sample uniformly via convection currents in a heating oil.^[6] This method is cost-effective and provides a direct visual observation of the melting process.

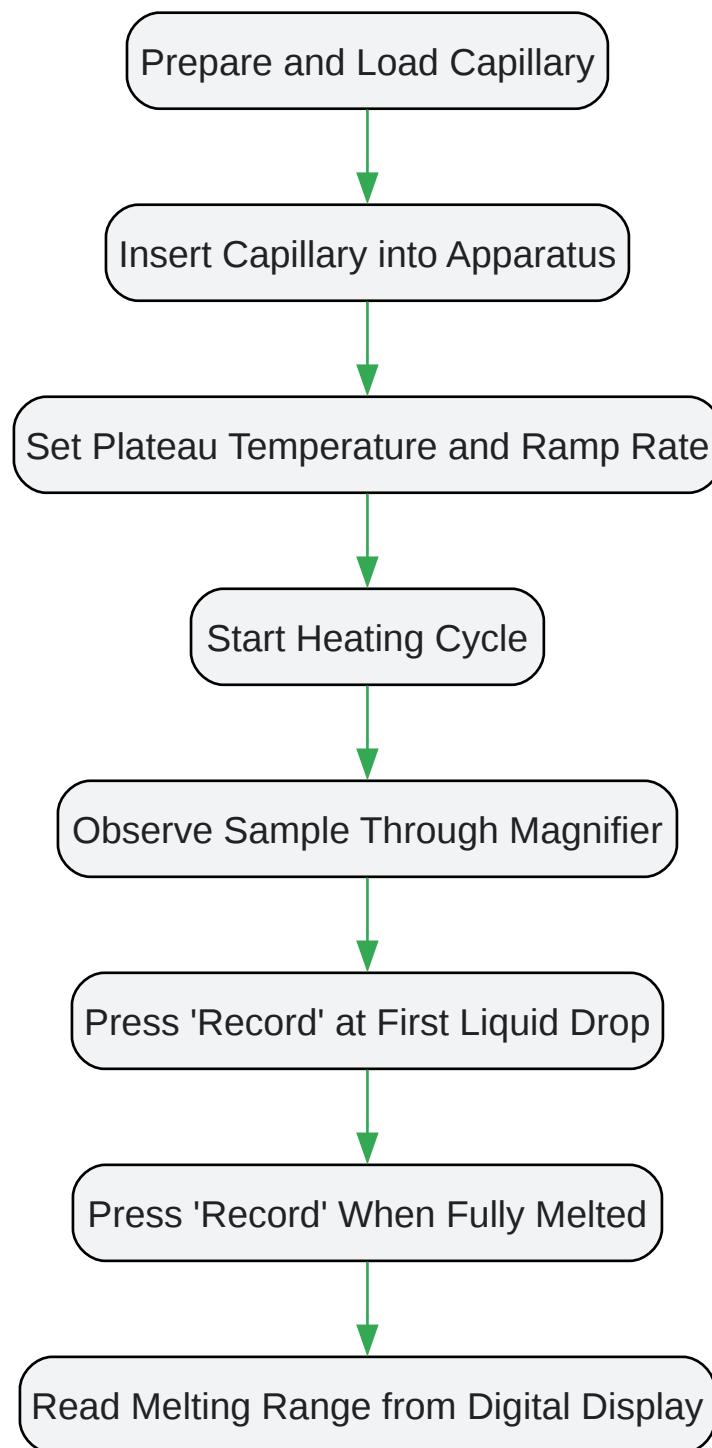
- **Sample Preparation:** A small amount of finely powdered, dry **2-(methylamino)benzonitrile** is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid to a height of 2-3 mm.^[7]
- **Apparatus Assembly:** The Thiele tube is filled with a high-boiling, inert liquid (e.g., silicone oil or mineral oil) to a level just above the side-arm. The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.^[8] This assembly is then inserted into the Thiele tube.
- **Heating and Observation:** The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner.^[7] The convection currents will ensure the entire oil bath is heated uniformly.
- **Data Acquisition:** The temperature is monitored closely. The melting point is recorded as a range: from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.^[7]
- **Fine Powder:** Using a finely powdered sample ensures uniform heat transfer throughout the solid.
- **Packed Sample:** A well-packed sample prevents air pockets that can lead to inaccurate readings.
- **Slow Heating Rate:** A slow and steady heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.^[6]
- **Convection Currents:** The unique shape of the Thiele tube is specifically designed to create natural convection currents in the heating oil, eliminating the need for manual stirring and ensuring a uniform temperature distribution.^[9]

Caption: Workflow for Thiele Tube Melting Point Determination.

Methodology 2: Digital Melting Point Apparatus

Modern digital melting point apparatuses offer a higher degree of precision, control, and user convenience.[10] They typically feature a heated metal block, a sample holder for capillary tubes, and a digital display for temperature readout.[11][12]

- Sample Preparation: The capillary tube is loaded with **2-(methylamino)benzonitrile** as described in the Thiele tube method.
- Instrument Setup: The apparatus is turned on and a plateau temperature is set, typically 10-20 °C below the expected melting point of the sample. A slow ramp rate (e.g., 1 °C/minute) is then programmed.[10]
- Measurement: The capillary tube is inserted into the heating block. The "start" button is pressed, and the apparatus will rapidly heat to the plateau temperature and then increase at the programmed ramp rate.
- Observation and Data Recording: The sample is observed through a magnifying lens. The initial and final melting temperatures are recorded by pressing a button on the instrument, which stores the values on the digital display.[11]
- Plateau Temperature: Setting a plateau temperature allows for rapid heating to a point just below the melting point, saving time without sacrificing accuracy.
- Controlled Ramp Rate: The digitally controlled slow ramp rate ensures that the sample and the thermometer are in thermal equilibrium, which is paramount for an accurate determination.
- Digital Detection: Many advanced systems use photoelectric detection to automatically record the melting point, reducing operator-dependent variability.[11]



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Caption: Digital Melting Point Apparatus Workflow.

Section 4: Experimental Determination of the Boiling Point

The boiling point of **2-(methylamino)benzonitrile** is relatively high, necessitating careful experimental technique. The micro boiling point method is particularly suitable for research settings where sample quantities may be limited.

Micro Boiling Point Determination (Siwoloboff Method)

This method is highly efficient in terms of sample consumption, requiring only a few drops of the liquid.[\[13\]](#) It can be performed using a Thiele tube or a standard oil bath.

- **Sample Preparation:** A small amount (0.5-1 mL) of **2-(methylamino)benzonitrile** is placed in a small test tube (e.g., a fusion tube). A melting point capillary tube is sealed at one end and then inverted (open end down) and placed inside the test tube containing the sample.[\[6\]](#)
- **Apparatus Assembly:** The test tube assembly is attached to a thermometer. This is then placed in a Thiele tube or an oil bath, ensuring the sample is immersed in the heating medium.
- **Heating and Observation:** The apparatus is heated gradually. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[\[14\]](#) As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed as the liquid boils and its vapor fills the capillary.
- **Data Acquisition:** Once a steady stream of bubbles is observed, the heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[\[13\]](#)[\[14\]](#) This is the point where the external pressure equals the vapor pressure of the liquid.
- **Inverted Capillary:** The inverted capillary tube serves as a small, isolated environment to observe the equilibrium between the liquid's vapor pressure and the external pressure.
- **Cooling Phase Measurement:** The boiling point is recorded during the cooling phase to ensure that the measurement represents the true equilibrium point. Measuring during heating can lead to superheating and an erroneously high reading.

- Pressure Equalization: The liquid is drawn into the capillary when the vapor pressure inside the capillary, which is equal to the liquid's vapor pressure at that temperature, drops just below the external atmospheric pressure. This precise point is the boiling point.

Caption: Micro Boiling Point Determination Procedure.

Section 5: Safety and Handling

2-(Methylamino)benzonitrile should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The safety data sheet (SDS) indicates that it may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.^[15] All experimental procedures, especially those involving heating, should be conducted in a well-ventilated fume hood.

Section 6: Conclusion

The accurate determination of the melting and boiling points of **2-(methylamino)benzonitrile** is a fundamental aspect of its quality control and application in scientific research and development. The methodologies outlined in this guide, from the traditional Thiele tube to modern digital instrumentation, provide robust frameworks for obtaining reliable data. By understanding the principles behind each step, researchers can ensure the integrity of their materials and the validity of their subsequent experimental work.

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